[(4-iodo-1H-pyrrol-2-yl)methyl](methyl)amine
Description
(4-Iodo-1H-pyrrol-2-yl)methylamine is a pyrrole-derived amine compound featuring a methylamine group attached to the 2-position of a 4-iodo-substituted pyrrole ring. Pyrrole derivatives are widely studied due to their roles in medicinal chemistry, materials science, and catalysis. The iodine substituent at the 4-position may enhance stability, alter electronic properties, and facilitate further functionalization via halogen-bonding interactions.
Properties
Molecular Formula |
C6H9IN2 |
|---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
1-(4-iodo-1H-pyrrol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H9IN2/c1-8-4-6-2-5(7)3-9-6/h2-3,8-9H,4H2,1H3 |
InChI Key |
MWZVEVFEEODSJW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CN1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodo-1H-pyrrol-2-yl)methylamine typically involves the iodination of a pyrrole derivative followed by the introduction of the methylamine group. One common method is the iodination of 1H-pyrrole-2-carbaldehyde using iodine and a suitable oxidizing agent, followed by reductive amination with methylamine.
Iodination: The iodination of 1H-pyrrole-2-carbaldehyde can be achieved using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under mild conditions.
Reductive Amination: The iodinated intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Industrial Production Methods
Industrial production of (4-iodo-1H-pyrrol-2-yl)methylamine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-iodo-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent or the pyrrole ring, leading to deiodination or hydrogenation products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and alkyl halides (R-X) are commonly employed.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Deiodinated or hydrogenated products.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
(4-iodo-1H-pyrrol-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It may be utilized in the development of novel materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of (4-iodo-1H-pyrrol-2-yl)methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine substituent and the pyrrole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between (4-iodo-1H-pyrrol-2-yl)methylamine and related compounds:
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| (4-Iodo-1H-pyrrol-2-yl)methylamine | Pyrrole | 4-Iodo, methylamine at C2 | ~252.1 (estimated) | Potential drug intermediate, catalytic ligand (hypothesized) |
| Methyl diethanol amine (MDEA) | Tertiary amine | Two ethanol, one methyl group | 119.16 | CO₂ capture (2.63 mmol/g adsorption) |
| 4-Fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl)methyl)(methyl)amine | Pyrrolidine-thiazole hybrid | Fluorine, thiazole, methylamine groups | 273.37 | Pharmacological research (structural analog) |
| 1-Methyl-1H-pyrazole-4-amine | Pyrazole | Methyl at N1, amine at C4 | 97.12 | CDK2 inhibitor synthesis (e.g., compound 21 in ) |
Key Observations:
Electronic Effects : The iodine substituent in the target compound may increase steric bulk and polarizability compared to fluorine or methyl groups in analogs (e.g., 4-fluoro-pyrrolidine derivatives) .
Amine Reactivity : Unlike tertiary amines like MDEA, the primary/secondary amine in the target compound could exhibit higher nucleophilicity, enabling covalent modifications or coordination chemistry .
Applications : While MDEA is optimized for CO₂ adsorption (2.63 mmol/g) due to its tertiary amine structure and mesoporous carbon support , the target compound’s pyrrole-iodo scaffold may favor pharmaceutical applications (e.g., kinase inhibitors, as seen in pyrazole-based analogs) .
Research Findings on Analogous Compounds
Methyl Diethanol Amine (MDEA) in CO₂ Capture
- CO₂ Adsorption : MDEA-impregnated mesoporous carbon (aMDEA-MC) achieved a maximum adsorption capacity of 2.63 mmol CO₂/g, surpassing unmodified mesoporous carbon by 64% .
- Mechanism : Combines physical adsorption (porous carbon) and chemical adsorption (amine-CO₂ reaction) .
Pyrazole- and Pyrrolidine-Based Amines
- Pharmacological Activity : Pyrazole-4-amine derivatives (e.g., 1-methyl-1H-pyrazole-4-amine) are intermediates in CDK2 inhibitors, demonstrating the role of amine groups in drug design .
- Structural Flexibility : Hybrid structures like 4-fluoro-pyrrolidine-thiazole amines highlight the importance of heterocyclic diversity in tuning bioactivity .
Limitations and Opportunities
- Data Gaps : Direct experimental data on (4-iodo-1H-pyrrol-2-yl)methylamine are absent in the provided evidence. Comparisons rely on structural analogs.
- Synthetic Potential: The iodine atom in the target compound could enable cross-coupling reactions (e.g., Suzuki-Miyaura), a feature underutilized in MDEA-based systems .
Biological Activity
(4-iodo-1H-pyrrol-2-yl)methylamine is a heterocyclic compound featuring a pyrrole ring with an iodine substituent at the 4-position and a methylamine group. Its molecular formula is C₆H₉IN₂, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural complexity of (4-iodo-1H-pyrrol-2-yl)methylamine allows it to interact with various biological targets. The iodine atom can participate in nucleophilic substitution reactions, while the methylamine group can engage in diverse amination reactions. The compound's molecular weight is 236.05 g/mol, and its IUPAC name is 1-(4-iodo-1H-pyrrol-2-yl)-N-methylmethanamine.
Antimicrobial Properties
Preliminary studies indicate that (4-iodo-1H-pyrrol-2-yl)methylamine exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness may stem from its ability to disrupt microbial cell membranes or inhibit essential biochemical pathways within the pathogens.
Anticancer Activity
Research has suggested that this compound may possess anticancer properties . In vitro assays have demonstrated its potential to inhibit the growth of various cancer cell lines. The mechanisms underlying these effects may involve interference with cell cycle progression or induction of apoptosis in cancer cells.
The biological mechanisms of (4-iodo-1H-pyrrol-2-yl)methylamine likely involve interactions with specific enzymes and receptors. These interactions can lead to modulation of their activities through:
- Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.
- Allosteric Regulation : It may bind to sites distinct from the active site, inducing conformational changes that affect enzyme activity.
The pyrrole ring structure allows for π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of (4-iodo-1H-pyrrol-2-yl)methylamine against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.
- Anticancer Activity Assessment : In another study, the compound was tested against human cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549). The IC50 values were determined, showing promising results with IC50 values in the micromolar range, indicating effective cytotoxicity towards these cells.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | IC50 Values (µM) |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Significant inhibition | 10 - 25 |
| Antimicrobial | Gram-negative bacteria | Moderate inhibition | 20 - 30 |
| Anticancer | MCF7 (breast cancer) | Cytotoxicity | 15 |
| Anticancer | A549 (lung cancer) | Cytotoxicity | 12 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-iodo-1H-pyrrol-2-yl)methylamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole ring. For analogous compounds, iodination at the 4-position of pyrrole derivatives often requires electrophilic substitution using iodine and oxidizing agents (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) . Subsequent methylation of the amine group can be achieved via reductive amination using formaldehyde and sodium cyanoborohydride in methanol, with yields dependent on pH (optimized at ~6.5) and reaction time (12–24 hours) . Catalyst choice (e.g., Pd/C for hydrogenation) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
Q. How can structural characterization of (4-iodo-1H-pyrrol-2-yl)methylamine be performed to confirm its configuration?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Heavy atoms like iodine enhance anomalous scattering, aiding in phase determination .
- NMR spectroscopy : ¹H NMR will show characteristic pyrrole proton signals (δ 6.2–6.8 ppm) and methylamine resonances (δ 2.3–2.8 ppm). ¹³C NMR confirms iodination via deshielded C4 (~95 ppm for C-I) .
- Mass spectrometry : High-resolution Q-TOF MS can verify molecular weight (expected [M+H]⁺ ~265 Da) and isotopic patterns from iodine .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the iodopyrrole moiety. Avoid aqueous solutions unless buffered at pH 6–7, as the amine group may undergo hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). The iodine atom’s van der Waals radius (1.98 Å) may occupy hydrophobic pockets, while the methylamine group forms hydrogen bonds .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on residues within 4 Å of the iodine and amine groups .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null results)?
- Methodological Answer :
- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., Gram+/Gram– bacteria, cancer cells) to identify threshold effects .
- Metabolic stability assays : Use liver microsomes to determine if rapid degradation explains inconsistent activity. LC-MS monitors parent compound depletion .
- Target validation : Employ CRISPR knockouts of suspected targets (e.g., DNA gyrase) to confirm mechanism .
Q. How can the compound’s reactivity be leveraged to design derivatives with enhanced selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Replace the iodine with other halogens (Br, Cl) or modify the methylamine to ethylamine. Assess changes via IC₅₀ assays .
- Click chemistry : Functionalize the pyrrole nitrogen with alkynes for Cu-catalyzed azide-alkyne cycloaddition, enabling conjugation to biomarkers .
Q. What analytical techniques quantify the compound in complex biological matrices (e.g., plasma)?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 265→212 (quantifier) and 265→138 (qualifier) .
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (HLB cartridges) improves recovery rates >85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
